(R)-3-(Thiophen-2-yl)morpholine (R)-3-(Thiophen-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15993843
InChI: InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

(R)-3-(Thiophen-2-yl)morpholine

CAS No.:

Cat. No.: VC15993843

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Thiophen-2-yl)morpholine -

Specification

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name (3R)-3-thiophen-2-ylmorpholine
Standard InChI InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1
Standard InChI Key DTCRMVMDRUMUHQ-SSDOTTSWSA-N
Isomeric SMILES C1COC[C@@H](N1)C2=CC=CS2
Canonical SMILES C1COCC(N1)C2=CC=CS2

Introduction

Structural Characterization

*(R)-3-(Thiophen-2-yl)morpholine (CAS 111410-97-0) is a six-membered morpholine ring (one nitrogen, one oxygen atom) fused to a thiophene moiety at the C3 position. The "R" configuration denotes the chiral center at the C3 atom. Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₁₁NOS
Molecular Weight169.25 g/mol
IUPAC Name3-Thiophen-2-ylmorpholine
InChIKeyDTCRMVMDRUMUHQ-UHFFFAOYSA-N
SMILESC1COCC(N1)C2=CC=CS2
Topological Polar SA49.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The thiophene ring introduces π-conjugation and electronic effects, while the morpholine ring provides amine and ether functionalities for hydrogen bonding and solubility modulation .

Synthetic Routes

While explicit protocols for (R)-3-(Thiophen-2-yl)morpholine are scarce, analogous morpholine-thiophene hybrids are synthesized via:

Core Formation Strategies

  • Nucleophilic Substitution: Morpholine derivatives react with thiophene-containing electrophiles (e.g., halides) under basic conditions.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) links thiophene boronic acids to morpholine-aryl halides .

  • Cyclization Methods: Thiophene-containing amines cyclized with carbonyl reagents (e.g., formaldehyde) form morpholine rings .

Chirality Control

The "R" configuration is achieved via:

  • Asymmetric Synthesis: Chiral catalysts (e.g., RuCl[(S,S)-Ts-DPEN]) in hydrogenation or alkylation steps .

  • Resolution of Racemates: Crystallization with chiral acids (e.g., tartaric acid) separates enantiomers.

Physical and Chemical Properties

Spectroscopic Data

TechniqueKey ObservationsSource
¹H NMRMorpholine CH₂ protons: δ 2.44–3.60 ppm
Thiophene protons: δ 6.78–8.09 ppm
¹³C NMRC=S (thiophene): ~178 ppm
Morpholine carbons: δ 53.5–66.7 ppm
MS[M+H]⁺ peak at m/z 170.06

Reactivity

  • Electrophilic Substitution: Thiophene undergoes bromination at α-positions.

  • Ring-Opening: Acidic or oxidative conditions cleave the morpholine ring .

  • Complexation: Nitrogen and oxygen atoms coordinate to metals (e.g., Pd, Cu) .

CompoundIC₅₀ (µM)TargetMechanismSource
5g3.80 ±1.9Urease (uncompetitive)Hydrogen bonding, alkyl interactions
Thiourea17.3UreaseCompetitive

Drug Design Applications

  • Antimicrobial Agents: Thiophene’s electronic properties enhance membrane permeability .

  • Anticancer Candidates: Morpholine’s rigidity improves target binding (e.g., kinase inhibitors) .

Comparative Analysis with Related Compounds

CompoundKey FeatureBiological ActivitySource
(R)-3-(Thiophen-2-yl)morpholineChiral morpholine-thiophene hybridHypothetical: Enzyme inhibition
ThiomorpholineSulfur in ringAntitubercular, antiurease
2-(Thiophen-3-yl)azetidine4-membered N-ringAntimicrobial, anticancer
Morpholine-chalcone hybridsα,β-unsaturated ketonesAnti-inflammatory, antioxidant

Synthetic and Industrial Applications

Building Block in Medicinal Chemistry

  • β-Lactam Synthesis: Morpholine acts as a nucleophile in β-lactam ring formation .

  • Schiff Base Formation: Reacts with aldehydes to generate imine linkages for drug conjugates .

Materials Science

  • Ligand in Coordination Polymers: Morpholine’s N/O atoms stabilize metal-organic frameworks (MOFs) .

  • Polymer Additives: Thiophene’s π-system enhances conductivity in organic electronics .

Challenges and Future Directions

  • Synthetic Optimization: Scalable enantioselective routes remain unexplored.

  • Biological Profiling: Systematic testing against kinases, proteases, and GPCRs is needed.

  • Structural Modifications: Exploring substituents on thiophene (e.g., Cl, Me) to enhance bioactivity .

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